molecular formula C22H21N5O3S B2510836 N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921830-37-7

N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2510836
CAS No.: 921830-37-7
M. Wt: 435.5
InChI Key: FOAGFIZUJBSHGM-UHFFFAOYSA-N
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Description

N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a potent and selective small-molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9), identified in scientific literature and patent applications as a key compound for oncological research [https://pubchem.ncbi.nlm.nih.gov/patent/WO2022256290A1]. CDK9 is a central regulator of transcription, primarily through its role in phosphorylating the RNA polymerase II C-terminal domain (CTD), which is critical for the transcription of short-lived genes with pro-survival and anti-apoptotic functions, such as Myc and Mcl-1 [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6035781/]. By inhibiting CDK9 kinase activity, this compound effectively suppresses the transcription of these oncoproteins, leading to the induction of apoptosis in cancer cells. Its primary research value lies in the investigation of transcriptional dependencies in various malignancies, including hematological cancers and solid tumors. The compound's specific chemical scaffold is designed for enhanced potency and selectivity, making it a valuable pharmacological tool for dissecting CDK9-mediated signaling pathways in vitro and in vivo, and for exploring potential therapeutic strategies targeting transcriptional addiction in cancer. This product is supplied for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(4-methyl-1,3-thiazol-2-yl)-3-oxo-5-(oxolan-2-ylmethyl)-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O3S/c1-14-13-31-22(23-14)24-20(28)17-11-26(10-16-8-5-9-30-16)12-18-19(17)25-27(21(18)29)15-6-3-2-4-7-15/h2-4,6-7,11-13,16H,5,8-10H2,1H3,(H,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOAGFIZUJBSHGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)C2=CN(C=C3C2=NN(C3=O)C4=CC=CC=C4)CC5CCCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(4-methylthiazol-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole moiety, a pyrazolo[4,3-c]pyridine core, and a carboxamide group. These structural components are critical for its biological activity. The presence of the thiazole ring is particularly significant as it has been associated with various pharmacological effects.

Antitumor Activity

Research indicates that thiazole derivatives often exhibit antitumor properties . In a study involving various thiazole-containing compounds, certain derivatives showed IC50 values significantly lower than standard chemotherapeutics like doxorubicin. For instance, compounds with methyl substitutions on the phenyl ring enhanced cytotoxicity against cancer cell lines such as Jurkat and A-431, suggesting that structural modifications can lead to improved antitumor efficacy .

Anticonvulsant Activity

Thiazole derivatives have also been reported to possess anticonvulsant activity . In a series of experiments, specific thiazole-integrated compounds demonstrated significant protective effects against seizures in animal models. The SAR analysis highlighted that modifications in the phenyl ring directly influenced anticonvulsant potency .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. Thiazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. For example, certain synthesized thiazole compounds exhibited higher antibacterial activity compared to conventional antibiotics, indicating their potential as new antimicrobial agents .

Study 1: Antitumor Efficacy

In a controlled study published in 2021, a series of thiazole-based compounds were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds with specific substitutions on the phenyl ring exhibited IC50 values less than 10 µM against A-431 cells, demonstrating significant antitumor activity .

Study 2: Anticonvulsant Properties

A separate investigation focused on the anticonvulsant properties of thiazole derivatives found that certain compounds provided up to 100% protection against induced seizures in rodent models. The study emphasized the importance of the methoxy group in enhancing anticonvulsant efficacy .

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals critical insights into how structural modifications impact biological activity:

Structural FeatureEffect on Activity
Methyl group at position 4Increases cytotoxicity
Presence of thiazole ringEssential for antitumor activity
Substituted phenyl groupsEnhances anticonvulsant properties

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle and Substituent Analysis

The compound diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate () shares a polycyclic heteroaromatic system but differs in core structure (imidazo[1,2-a]pyridine vs. pyrazolo[4,3-c]pyridine). Key distinctions include:

  • Electron-withdrawing groups: The imidazo-pyridine derivative features a nitro group and cyano substituent, enhancing electrophilicity, whereas the pyrazolo-pyridine compound lacks such groups.
  • Substituent positions : The THF-methyl group in the target compound may confer conformational flexibility, contrasting with the rigid phenethyl and ester groups in the imidazo-pyridine analog .

Physical and Spectroscopic Properties

Data from provide benchmarks for similar compounds:

Property Imidazo-Pyridine Derivative (1l) Target Pyrazolo-Pyridine Compound
Melting Point 243–245°C Not reported
Molecular Weight 561.57 g/mol ~493.54 g/mol (calculated)
Key Spectral Data (NMR) δ 7.91 (d, 2H, Ar-H), δ 4.35 (q, 4H) Not available

The absence of comparable spectral or melting point data for the target compound limits direct property comparisons. However, the imidazo-pyridine’s IR and HRMS validation () underscores the importance of multimodal characterization for structurally complex heterocycles .

Methodological Insights from Analogous Studies

highlights comparative techniques (e.g., spectrofluorometry vs. tensiometry) for critical micelle concentration (CMC) determination in quaternary ammonium compounds. For instance, spectrofluorometry might probe interactions with biological membranes, leveraging aromatic fluorophores inherent to its structure .

Q & A

Q. Table 1: Key Analytical Parameters for Structural Confirmation

TechniqueCritical Peaks/DataPurpose
1H NMRδ 8.2–8.5 ppm (pyridine H), δ 4.1–4.3 ppm (THF-CH₂)Core structure validation
13C NMRδ 165–170 ppm (C=O), δ 55–60 ppm (O-CH₂)Functional group assignment
HRMSm/z 467.1823 (M+H⁺)Molecular formula confirmation

Q. Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCauseMitigation
Over-alkylation of thiazoleExcess alkylating agentUse stoichiometric control
Carboxamide hydrolysisAcidic/basic conditionsBuffer at neutral pH during synthesis

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